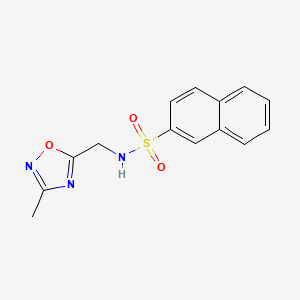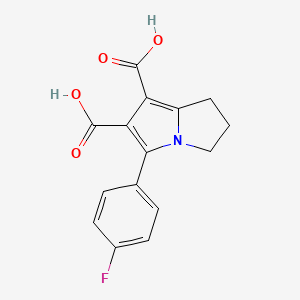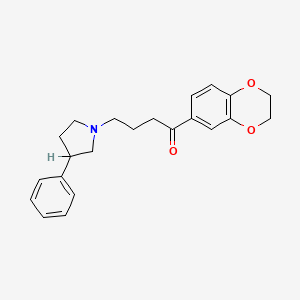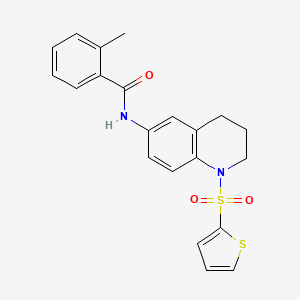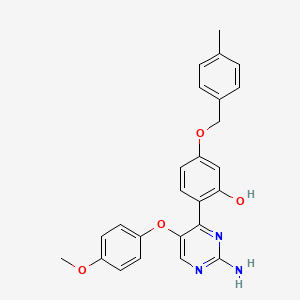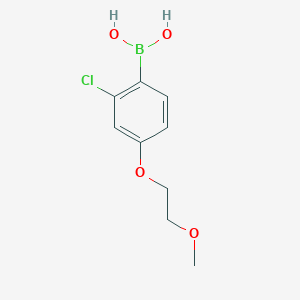
1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Identification
Chemical compounds similar to 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, especially those involving pyrrolidine rings, are often subjects of analytical studies to understand their structure, metabolism, and pharmacokinetics. For instance, studies on other pyrrolidinophenone derivatives, such as pyrrolidinovalerophenone, have focused on their identification, analytical characterization, and metabolic pathways using techniques like NMR spectroscopy, GC-MS, and LC-MS/MS (Ameline et al., 2019). This approach could be applied to this compound for its detailed analytical profile and understanding its behavior in biological systems.
Pharmacokinetics and Metabolism
Compounds with structural similarities to this compound are often studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Research in this area aims to understand how these compounds are processed in the body and their potential therapeutic or toxicological effects. For example, studies on various pharmacological agents have detailed their metabolic pathways, identifying primary metabolites and routes of excretion (He et al., 2009; Shilling et al., 2010). Similar investigations could reveal how this compound is metabolized and its potential implications for drug development or toxicological assessment.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15;/h4-7,13,16H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJJESRKADIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
